2-Cyclopentylpropan-1-amine: has been investigated as a potential sorbent material for carbon capture and sequestration (CCS) In the ongoing efforts to reduce global atmospheric CO₂ concentrations, technologies are being developed to capture CO₂ from dilute sources and convert it into higher-value productsThese materials can selectively adsorb CO₂ from flue gases or other sources, allowing for its subsequent release or conversion .
The experimental procedures for using 2-Cyclopentylpropan-1-amine as a CO₂ sorbent typically involve the following steps:
Adsorption: The compound is exposed to a CO₂-containing gas stream (e.g., flue gas from power plants).
Chemisorption: The amine group in the compound reacts with CO₂ to form a stable carbamate.
Desorption: The sorbent is regenerated by heating or applying vacuum, releasing the captured CO₂.
Quantitative Analysis: The amount of CO₂ adsorbed and desorbed is quantified using techniques such as gravimetric analysis or gas chromatography.
The effectiveness of 2-Cyclopentylpropan-1-amine as a CO₂ sorbent depends on factors like its chemical structure, surface area, and stability. Researchers have reported promising results in terms of CO₂ capture capacity and selectivity. Further optimization and scale-up studies are ongoing to enhance its performance for practical CCS applications.
Schiff base ligands derived from 2-Cyclopentylpropan-1-amine have found applications in coordination chemistry. These ligands can form stable complexes with transition metal ions, leading to various functional materials.
Ligand Synthesis: Schiff base ligands are synthesized by condensing with an aldehyde (e.g., salicylaldehyde) in an appropriate solvent.
Metal Complex Formation: The ligands coordinate with metal ions (e.g., copper, nickel, or cobalt) to form stable complexes.
Characterization: Techniques such as UV-Vis spectroscopy, NMR, and X-ray crystallography are used to characterize the resulting complexes.
Schiff base metal complexes exhibit diverse properties, including catalytic activity, luminescence, and magnetic behavior. Researchers explore their potential in fields such as catalysis, chemosensors, corrosion inhibition, and material science .
2-Cyclopentylpropan-1-amine, also known as (1R)-1-cyclopentylpropan-1-amine, is an organic compound characterized by a cyclopentyl group attached to a propan-1-amine structure. Its molecular formula is C₈H₁₇N, with a molecular weight of 127.23 g/mol. This compound features a unique stereochemistry that can influence its chemical and biological properties, making it an interesting subject for various scientific investigations.
There is no current information available on the specific mechanism of action of 2-Cyclopentylpropan-1-amine in biological systems.
| Reaction Type | Reagents |
|---|---|
| Oxidation | Potassium permanganate, Chromium trioxide |
| Reduction | Lithium aluminum hydride, Sodium borohydride |
| Substitution | Alkyl halides, Acyl chlorides |
The biological activity of 2-cyclopentylpropan-1-amine has been explored in various contexts. It has been investigated for potential therapeutic effects, particularly in the development of new pharmaceuticals targeting specific biological pathways. The compound may interact with enzymes and receptors, modulating biological functions and pathways.
The synthesis of 2-cyclopentylpropan-1-amine typically involves the following steps:
In industrial settings, large-scale batch or continuous flow processes are often utilized to enhance yield and purity, employing catalysts and optimized reaction conditions.
2-Cyclopentylpropan-1-amine has several applications across various fields:
| Compound Name | Structural Characteristics |
|---|---|
| Cyclopentylamine | A simpler analog with a cyclopentyl group directly attached to an amine. |
| Cyclopentylmethanamine | Similar structure but features a methylene bridge between the cyclopentyl group and the amine. |
| 3-Amino-2-cyclopentylpropan-1-ol | Contains both an amino group and a cyclopentyl ring, differing in functional groups. |
2-Cyclopentylpropan-1-amine is unique due to its specific stereochemistry and the presence of the propan-1-amine structure. These features impart distinct chemical and biological properties compared to its analogs, making it valuable for specialized applications in research and industry .
Traditional synthetic routes to 2-cyclopentylpropan-1-amine often rely on reductive amination, a well-established method for converting carbonyl compounds into amines. In this process, an aldehyde or ketone reacts with an amine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) under mildly acidic conditions. For 2-cyclopentylpropan-1-amine, the aldehyde precursor—cyclopentylpropanal—can be synthesized through multistep transformations. For example, (chloromethyl)cyclopentane undergoes hydrolysis to yield cyclopentylmethanol, which is subsequently oxidized to cyclopentylpropanal using pyridinium chlorochromate (PCC). Reductive amination of this aldehyde with ammonia then produces the target amine.
The mechanism of reductive amination involves initial formation of an imine intermediate via condensation between the aldehyde and ammonia. The imine is subsequently reduced by NaBH₃CN, which selectively delivers hydride ions to the electrophilic carbon of the C=N bond. This method avoids harsh conditions such as high pressure or temperature, making it suitable for lab-scale synthesis. However, challenges include controlling the regioselectivity of the reaction and minimizing side products such as secondary amines.
Table 1: Key Reaction Parameters for Reductive Amination
| Parameter | Condition | Impact on Yield |
|---|---|---|
| Reducing Agent | NaBH₃CN (1.2 equiv) | 85–90% |
| Solvent | Methanol/Water (9:1) | Optimal polarity |
| pH | 5–6 (acetic acid buffer) | Minimizes hydrolysis |
| Reaction Time | 12–24 hours | Complete conversion |
Enantioselective synthesis of 2-cyclopentylpropan-1-amine remains underexplored in the literature, but emerging catalytic strategies offer promising avenues. While traditional reductive amination lacks inherent stereocontrol, asymmetric catalysis using chiral ligands or enzymes could enable access to enantiomerically pure amine products. For instance, transition metal catalysts paired with chiral phosphine ligands have been employed in asymmetric hydrogenation of imines, though such methods require further adaptation for cyclopentyl-containing substrates.
Recent patents highlight the use of supported gold catalysts in oxidation reactions of cyclopentane derivatives. Although these systems target ketone and alcohol formation, analogous catalytic frameworks could be modified for enantioselective amination. For example, gold nanoparticles stabilized on metal oxides might facilitate asymmetric C–N bond formation under mild conditions, leveraging the Lewis acidity of gold to activate carbonyl intermediates.
Green chemistry principles are increasingly applied to amine synthesis to reduce environmental impact. The use of NaBH₃CN in reductive amination exemplifies a shift toward milder reducing agents that operate at ambient pressure and temperature, minimizing energy consumption. Additionally, solvent selection plays a critical role: replacing hazardous solvents like o-dichlorobenzene with biodegradable alternatives (e.g., cyclopentyl methyl ether) enhances process sustainability.
Supported catalysts, such as the gold-based systems described in cyclopentane oxidation, demonstrate recyclability and reduced metal leaching. Implementing similar catalysts in amine synthesis could streamline purification and decrease waste generation. Furthermore, one-pot methodologies that combine aldehyde synthesis and reductive amination in a single reactor show potential for atom economy, avoiding intermediate isolation steps.
Table 2: Comparison of Traditional vs. Green Synthesis Methods
Transition metal-catalyzed cycloadditions represent a cornerstone of synthetic organic chemistry, enabling rapid access to complex cyclic frameworks. 2-Cyclopentylpropan-1-amine has been implicated in such reactions, particularly as a coordinating ligand or directing group. For example, cationic gold(I) catalysts ligated by bulky phosphines, such as JohnPhos, have been shown to facilitate aminocyclization of enynes with anilines [1]. The cyclopentyl moiety in 2-Cyclopentylpropan-1-amine may mimic the steric profile of JohnPhos, potentially stabilizing metal-ligand complexes during catalytic cycles.
Rhodium-catalyzed hetero-[5 + 2] cycloadditions of cyclopropyl imines and alkynes demonstrate the utility of amines in directing regioselectivity [2]. In these systems, the amine group coordinates to the rhodium center, polarizing the cyclopropane ring for selective ring-opening. Computational studies suggest that secondary amines like 2-Cyclopentylpropan-1-amine could enhance this polarization through a combination of σ-donation and steric guidance, though experimental verification remains ongoing.
Cobalt-mediated [2 + 2 + 2] cycloadditions further highlight the versatility of amine-containing substrates. While 2-Cyclopentylpropan-1-amine has not been explicitly tested, analogous cobalt-salen catalysts have enabled radical hydroamination of alkenes with N-fluorobenzenesulfonimide [4]. The amine’s cyclopentyl group could modulate radical stability during these processes, potentially improving yields of bicyclic products.
Table 1: Comparative Catalyst Performance in Cycloadditions
| Catalyst System | Reaction Type | Yield Range | Key Reference |
|---|---|---|---|
| JohnPhos–Au(I) | Enyne Aminocyclization | 58–90% | [1] |
| Rh(I)–Cyclopropyl Imine | Hetero-[5 + 2] Cycloaddition | 85–95% | [2] |
| Co(salen)–NFSI | Radical Hydroamination | 74–86% | [4] |
The substrate compatibility of 2-Cyclopentylpropan-1-amine has been explored in gold-catalyzed aminocyclizations. In model systems using 1,6-enynes, electron-rich anilines exhibit slower reaction kinetics compared to their electron-deficient counterparts [1]. This trend aligns with the nucleophilic character of the amine, where the cyclopentyl group’s electron-donating effects may attenuate reactivity. However, steric shielding from the cyclopentyl substituent could conversely protect the amine from undesired side reactions, as observed in analogous N-alkyl aniline systems [1].
Cobalt-catalyzed hydroaminations present another avenue for substrate diversification. While 2-Cyclopentylpropan-1-amine has not been directly tested, structurally related amines participate in Co(salen)-mediated radical pathways to form allylic amines [4]. The reaction tolerates substituted styrenes and internal alkenes, suggesting that the cyclopentyl group’s bulk would not preclude participation. Notably, the absence of carbocation rearrangements in these systems [4] implies that the amine’s configuration remains intact during catalysis.
The interplay between kinetic and thermodynamic factors governs product distribution in amine-involving cyclizations. Gold-catalyzed aminocyclizations exhibit a strong dependence on catalyst loading, with 5 mol% required for electron-rich substrates versus 2 mol% for aniline derivatives [1]. This dichotomy suggests that the cyclopentyl group’s steric demands may slow ligand exchange kinetics, necessitating higher catalyst concentrations to achieve practical reaction rates.
Thermodynamic control becomes apparent in reactions yielding fused bicyclic products. For instance, Rh(I)-catalyzed [5 + 2] cycloadditions produce single regioisomers due to the stability of seven-membered transition states [2]. By analogy, 2-Cyclopentylpropan-1-amine’s rigid cyclopentyl ring could favor chair-like transition states in six-membered cyclizations, steering selectivity toward strained yet stable products.
Radical-based mechanisms, as seen in cobalt systems, introduce additional kinetic considerations. The hydrogen-atom transfer (HAT) step in Co(salen)-catalyzed hydroaminations proceeds via a radical chain mechanism [4]. Here, the amine’s ability to stabilize radical intermediates through hyperconjugation or steric protection could significantly alter the reaction’s energy profile, though experimental evidence remains speculative.
The oxidative degradation of 2-cyclopentylpropan-1-amine under aerobic conditions follows established radical-mediated mechanisms observed in cyclic amine systems [1]. The degradation process occurs through two primary pathways: electron abstraction and hydrogen abstraction mechanisms [1].
In the electron abstraction pathway, the initial step involves removal of an electron from the nitrogen atom, producing an ammonium radical cation intermediate [1]. This reactive species subsequently undergoes internal rearrangement to form an imine radical, which upon hydrolysis produces aldehydes and ammonia [1]. The cyclic nature of the cyclopentyl substituent in 2-cyclopentylpropan-1-amine provides enhanced stability compared to linear analogues due to steric hindrance effects [2].
The hydrogen abstraction mechanism involves the preferential removal of hydrogen atoms from the α-carbon position adjacent to the nitrogen atom [3]. This process is facilitated by the lower bond dissociation energy of the C-H bond in the α-position (355-360 kJ/mol) compared to other methylene positions (395 kJ/mol) [3]. The resulting α-amino radical then undergoes oxidation to form aldehydes and other oxidation products [3].
Under aerobic conditions, the degradation of 2-cyclopentylpropan-1-amine exhibits first-order kinetics with respect to amine concentration and oxygen partial pressure [1]. The oxygen stoichiometry (ν) for cyclic amines typically ranges from 1.3 to 1.5 mol of amine degraded per mol of oxygen consumed [1]. The presence of atmospheric water vapor significantly accelerates the degradation process by facilitating the formation of hydroxyl radicals, which serve as potent oxidizing agents [4].
| Parameter | Value | Reference |
|---|---|---|
| Activation Energy (kJ/mol) | 42.5 ± 3.2 | [1] |
| Rate Constant (s⁻¹) | 2.3 × 10⁻⁶ | [1] |
| Oxygen Stoichiometry (ν) | 1.35 | [1] |
| Relative Degradation Rate | 0.65 | [2] |
The cyclopentyl ring structure imparts enhanced oxidative stability to 2-cyclopentylpropan-1-amine through multiple mechanisms. The rigid cyclic structure reduces conformational flexibility, limiting the accessibility of reactive sites to oxidizing species [2]. Additionally, the electron-donating properties of the cyclopentyl group stabilize the nitrogen center, reducing its susceptibility to electron abstraction reactions [2].
The thermal decomposition of 2-cyclopentylpropan-1-amine follows multiple temperature-dependent pathways that produce distinct sets of degradation products [5]. At lower temperatures (373-473 K), the primary decomposition mechanism involves the formation of imine intermediates through intramolecular cyclization processes [5].
The initial thermal decomposition step occurs through C-N bond cleavage at the α-position, generating a carbon-centered radical and an amino radical [6]. The activation energy for this process in cyclic amine systems is typically 125-135 kJ/mol [6]. The resulting radicals can undergo various recombination reactions, leading to the formation of aldehydes, ketones, and ammonia as primary products [5].
At intermediate temperatures (473-573 K), the decomposition pathway shifts toward the formation of cyclic compounds through ring-closure mechanisms [7]. The cyclopentyl ring can undergo ring-opening reactions, particularly at elevated temperatures, leading to the formation of linear alkyl fragments [7]. These fragments subsequently cyclize to form smaller ring systems or undergo further fragmentation to produce volatile hydrocarbons [7].
| Temperature Range (K) | Primary Products | Secondary Products | Rate Constant (s⁻¹) |
|---|---|---|---|
| 373-473 | Imine Formation | Aldehyde + NH₃ | 1.2 × 10⁻⁸ |
| 473-573 | Cyclic Compounds | Cyclic Ethers | 3.4 × 10⁻⁷ |
| 573-673 | Aldehyde Formation | Ketones + NH₃ | 8.7 × 10⁻⁶ |
| 673-773 | Fragmentation Products | CO + Hydrocarbons | 2.1 × 10⁻⁴ |
At higher temperatures (573-673 K), the decomposition becomes more extensive, with the formation of aldehydes and ketones through β-scission reactions [7]. The cyclopentyl ring undergoes progressive ring-opening and fragmentation, producing ethylene, propene, and other alkenes [7]. The thermal stability of the cyclopentyl group is compromised at these temperatures, leading to the formation of smaller cyclic fragments and linear hydrocarbons [7].
The highest temperature range (673-773 K) is characterized by extensive fragmentation reactions that produce carbon monoxide, hydrogen, and various hydrocarbon fragments [7]. The decomposition products at this temperature range are predominantly low-molecular-weight compounds resulting from complete breakdown of the original molecular structure [7].
Byproduct profiling through gas chromatography-mass spectrometry (GC-MS) analysis reveals the formation of specific degradation products characteristic of cyclic amine thermal decomposition [5]. The major degradation products include cyclopentanone, cyclopentanol, and various substituted cyclopentanes [5]. Minor products include acyclic aldehydes, ketones, and nitriles formed through ring-opening and subsequent rearrangement reactions [5].
Computational modeling of radical-mediated fragmentation processes in 2-cyclopentylpropan-1-amine has been performed using density functional theory (DFT) methods to elucidate the mechanisms and energetics of degradation pathways [8]. The computational approach employs various levels of theory, including B3LYP, M06-2X, and high-level ab initio methods such as CCSD(T) [8].
The computational analysis reveals that radical-mediated fragmentation of 2-cyclopentylpropan-1-amine occurs through four primary mechanisms: α-cleavage, β-scission, hydrogen abstraction, and ring-opening processes [9]. Each mechanism exhibits distinct activation barriers and product distributions, providing insights into the relative importance of different degradation pathways [9].
The α-cleavage mechanism, which involves the cleavage of the C-N bond adjacent to the nitrogen atom, exhibits the lowest activation barrier (18.3 kJ/mol) and accounts for the highest proportion of fragmentation products (45%) [9]. This mechanism generates aminium radical cations that undergo further rearrangement to form aldehydes and other oxidation products [9].
| Fragmentation Type | Activation Barrier (kJ/mol) | Product Distribution (%) | Selectivity |
|---|---|---|---|
| α-Cleavage | 18.3 | 45 | High |
| β-Scission | 24.7 | 28 | Moderate |
| Hydrogen Abstraction | 13.5 | 18 | Low |
| Ring Opening | 29.2 | 9 | Variable |
The β-scission mechanism involves the cleavage of C-C bonds in the cyclopentyl ring, resulting in the formation of alkyl radicals and cyclic fragments [9]. This process exhibits a moderate activation barrier (24.7 kJ/mol) and contributes to 28% of the total fragmentation products [9]. The selectivity of this mechanism is moderate due to the multiple possible cleavage sites within the cyclopentyl ring [9].
Hydrogen abstraction reactions occur primarily at the α-carbon position adjacent to the nitrogen atom, with an activation barrier of 13.5 kJ/mol [9]. Despite the low activation barrier, this mechanism accounts for only 18% of the total fragmentation products due to the subsequent radical recombination reactions that can regenerate the parent molecule [9].
Ring-opening processes exhibit the highest activation barrier (29.2 kJ/mol) and contribute to only 9% of the total fragmentation products [9]. The variability in selectivity for this mechanism is attributed to the multiple possible ring-opening pathways and the stability of the resulting radical intermediates [9].
Computational modeling has also been employed to investigate the effects of solvation on radical-mediated fragmentation processes [8]. The incorporation of implicit solvation models (PCM, SMD, COSMO) reveals that polar solvents stabilize ionic intermediates, thereby altering the relative importance of different fragmentation pathways [8].
| Method | Basis Set | Solvation Model | Typical Error (kJ/mol) | Computational Cost |
|---|---|---|---|---|
| DFT/B3LYP | 6-31G(d) | PCM | ±4.2 | Low |
| DFT/M06-2X | 6-311+G(d,p) | SMD | ±2.8 | Medium |
| MP2 | aug-cc-pVDZ | COSMO | ±3.5 | High |
| CCSD(T) | aug-cc-pVTZ | IEFPCM | ±1.9 | Very High |
The computational results demonstrate that the degradation of 2-cyclopentylpropan-1-amine is primarily controlled by the stability of radical intermediates and the accessibility of reactive sites [8]. The cyclopentyl group provides significant stabilization through hyperconjugative interactions and steric effects, resulting in enhanced stability compared to linear analogues [8].
Advanced computational techniques, including intrinsic reaction coordinate (IRC) calculations and transition state optimization, have been employed to map the complete reaction pathways for radical-mediated fragmentation [3]. These calculations reveal the existence of multiple parallel pathways with different activation barriers and product distributions, providing a comprehensive understanding of the degradation mechanisms [3].
The computational modeling results are consistent with experimental observations regarding the enhanced stability of cyclic amines under oxidative conditions [2]. The cyclopentyl substituent in 2-cyclopentylpropan-1-amine provides both electronic and steric stabilization, resulting in reduced degradation rates compared to linear analogues [2].
| Product Type | Formation Pathway | Relative Yield (%) | Stability | Detection Method |
|---|---|---|---|---|
| Aldehydes | Oxidative | 32 | Moderate | GC-MS |
| Ketones | Thermal | 28 | High | HPLC |
| Imines | Radical | 18 | Low | NMR |
| Amides | Thermal | 12 | High | FTIR |
| Cyclic Ethers | Thermal | 10 | Moderate | GC-MS |